1,4-Dimethoxy-2-propylbenzene
Description
Contextualization within Aromatic Ether Chemistry
Aromatic ethers are a class of organic compounds defined by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) where at least one of the groups is an aromatic ring. numberanalytics.comnumberanalytics.com This structural feature imparts distinct physical and chemical properties, making them valuable intermediates in a wide range of applications, including pharmaceuticals, agrochemicals, fragrances, and polymers. numberanalytics.comnumberanalytics.comresearchgate.net
The reactivity of aromatic ethers is heavily influenced by the ether oxygen, which is an electron-donating group. This activates the aromatic ring towards electrophilic substitution reactions. numberanalytics.com However, they can also undergo cleavage reactions under specific conditions. numberanalytics.com The synthesis of aromatic ethers is well-established, with classic methods like the Williamson ether synthesis and the Ullmann condensation being widely used, alongside modern palladium-catalyzed techniques. numberanalytics.com 1,4-Dimethoxy-2-propylbenzene, possessing two methoxy (B1213986) groups on a benzene (B151609) ring, exemplifies a classic aromatic ether structure, with its reactivity and potential applications being a direct consequence of these functional groups.
Structural Framework and Nomenclature Precision
The precise identification of this compound is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. The name indicates a benzene ring substituted with two methoxy (-OCH₃) groups at the first and fourth positions and a propyl (-CH₂CH₂CH₃) group at the second position.
The compound's structure and properties are well-documented in chemical databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₁₁H₁₆O₂ | nih.gov |
| Molecular Weight | 180.24 g/mol | nih.gov |
| CAS Number | 38843-85-5 | nih.gov |
| Synonyms | 2,5-DiMethoxy-1-propylbenzene, Benzene, 1,4-dimethoxy-2-propyl- | nih.gov |
| InChI Key | NJIMRIBDHNHEKL-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CCCC1=C(C=CC(=C1)OC)OC | nih.gov |
This interactive table provides a summary of the key identifiers and properties of the compound.
Historical Perspective on Research Interests in Substituted Dimethoxybenzenes
Research into substituted dimethoxybenzenes has evolved significantly over the decades. Early investigations, dating back to the mid-20th century, focused on the fundamental physical and chemical properties of these compounds. For instance, studies explored the stereochemistry of aromatic ethers to understand their conformational preferences and the electronic effects of the methoxy groups on the benzene ring. rsc.org Foundational work from the 1960s on the rates and equilibria of organic reactions provided a framework that is still relevant for understanding the behavior of such substituted aromatics. acs.org
In recent years, the focus has shifted towards harnessing the specific properties of substituted dimethoxybenzenes for advanced applications. A notable area is in materials science, particularly for energy storage. Researchers have engineered dimethoxybenzene derivatives as redox-active molecules for non-aqueous redox flow batteries, aiming to develop high-capacity energy storage systems. rsc.org In these studies, the substituents on the dimethoxybenzene core are systematically modified to tune the molecule's solubility, electrochemical potential, and stability. rsc.org
Furthermore, substituted dimethoxybenzenes serve as important precursors and model compounds in catalysis research. For example, the hydrogenation of related compounds like methyl eugenol (B1671780) to produce 1,2-dimethoxy-4-propylbenzene (B1203786) has been studied to develop efficient catalysts for converting bio-oil components into valuable chemicals. aip.orgrsc.org Studies on ligand exchange reactions involving dimethoxybenzene derivatives and organometallic compounds like ferrocene (B1249389) have also provided insights into reaction mechanisms and steric effects. scirp.org This progression from fundamental physicochemical studies to targeted applications in energy and catalysis highlights the enduring scientific interest in the substituted dimethoxybenzene framework.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2-dimethoxy-4-propyl-benzene |
| This compound |
| 2,5-DiMethoxy-1-propylbenzene |
| Benzene, 1,4-dimethoxy-2-propyl- |
| Ferrocene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxy-2-propylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIMRIBDHNHEKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Dimethoxy 2 Propylbenzene and Analogues
Strategies for Aromatic Ring Functionalization
The introduction of substituents onto an aromatic ring is a fundamental process in organic synthesis. For dimethoxybenzene derivatives, the existing methoxy (B1213986) groups significantly influence the course of these reactions.
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) is a key class of reactions for modifying aromatic compounds. miracosta.edu The electron-rich nature of dimethoxybenzenes makes them highly susceptible to electrophilic attack.
The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the attachment of alkyl or acyl groups to an aromatic ring. ccsf.edu In the context of dimethoxybenzene substrates, these reactions are particularly effective due to the activating nature of the methoxy groups. umkc.edu
Friedel-Crafts Alkylation: This reaction involves the substitution of an aromatic proton with an alkyl group. umkc.edu A common approach for alkylating 1,4-dimethoxybenzene (B90301) utilizes a tertiary alcohol, such as t-butyl alcohol, in the presence of a strong acid catalyst like sulfuric acid. scribd.commercer.edu The reaction proceeds through the formation of a carbocation from the alcohol, which then acts as the electrophile. miracosta.educcsf.edu While effective, a notable limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an alkyl group further activates the aromatic ring, making it more reactive than the starting material. miracosta.edumercer.edu
Friedel-Crafts Acylation: This reaction introduces an acyl group into the aromatic ring. It is frequently employed in the synthesis of intermediates for fine chemicals and pharmaceuticals. researchgate.net For instance, the acylation of 1,4-dimethoxybenzene with acetic anhydride (B1165640) can be catalyzed by various solid acid catalysts, such as certain zeolites and ion-exchange resins. researchgate.net These solid acids offer advantages in terms of reusability and reduced environmental impact compared to traditional Lewis acid catalysts. researchgate.net
A laboratory experiment successfully synthesized 1-tert-butyl-2,5-dimethoxybenzene by reacting 1,4-dimethoxybenzene with t-butyl alcohol using sulfuric acid as a catalyst, albeit with a modest yield of 6.25%. scribd.com
The directing effects of the methoxy groups are a critical factor in determining the position of substitution on the dimethoxybenzene ring. Methoxy groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. umkc.edu
In 1,4-dimethoxybenzene, the two methoxy groups are para to each other. This arrangement means that the positions ortho to each methoxy group are the only available sites for substitution. This leads to a high degree of regioselectivity in electrophilic substitution reactions.
For 1,2-dimethoxybenzene, theoretical studies using Density Functional Theory (DFT) have shown that electrophilic aromatic substitution reactions are highly regioselective, favoring the para position (C4) relative to the methoxy groups. researchgate.net This selectivity can be influenced by the solvent used, with nonpolar solvents sometimes increasing the reactivity of the para adduct. researchgate.net The dinitration of 1,2-dialkoxybenzenes has also been observed to proceed with high regioselectivity, yielding the 1,2-dialkoxy-4,5-dinitrobenzene product exclusively. acs.org In the case of 1,4-dialkoxybenzene derivatives, the regioselectivity of dinitration can be tuned by the choice of solvent. acs.org
The steric hindrance created by the methoxy groups can also play a role in directing substitution, favoring the less sterically hindered positions. vulcanchem.com
Friedel-Crafts Alkylation and Acylation Strategies involving Dimethoxybenzene Substrates
Alkylation and Alkoxylation Routes
Direct alkylation and alkoxylation methods provide alternative pathways for the synthesis of dimethoxybenzene derivatives.
The formation of the dimethoxybenzene core can be achieved through the methylation of hydroquinone (B1673460) or its derivatives. This reaction involves the conversion of the hydroxyl groups of hydroquinone into methoxy groups.
A common method for this transformation is the use of a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. reddit.com The reaction is often carried out in a solvent such as acetone (B3395972). reddit.com To prevent the oxidation of hydroquinone to quinone under basic conditions, it is advisable to perform the methylation under an inert atmosphere, for example, using degassed solvents. reddit.com
Microwave-assisted methylation of hydroquinone using dimethyl carbonate (DMC) has also been shown to be an effective method, leading to the formation of 1,4-dimethoxybenzene in high yields. unive.it This reaction can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). unive.it Other methods for the O-methylation of hydroquinone have utilized catalysts like sulfuric acid, perchloric acid, and hydrohalic acids. researchgate.net
The introduction of a propyl group onto the aromatic ring is a key step in the synthesis of 1,4-dimethoxy-2-propylbenzene. This can be achieved through several propylation methods.
One approach involves the Friedel-Crafts acylation with propionyl chloride, followed by a reduction of the resulting ketone. For example, n-propylbenzene can be synthesized by the F-C reaction of benzene (B151609) with propionyl chloride, followed by a Clemmensen reduction. google.com A similar strategy could be applied to 1,4-dimethoxybenzene.
Direct propylation using propylene (B89431) as the alkylating agent is another possibility. nih.gov This reaction is typically catalyzed by solid acid catalysts such as certain types of zeolites (e.g., USY) or solid phosphoric acid. nih.govresearchgate.net The reaction mechanism involves the activation of propylene by a protic acid to form an isopropyl carbocation, which then attacks the aromatic ring. nih.gov Catalysts like titanium trihalides have also been shown to promote the alkylation of aromatic compounds with high rates. google.com Tungsten on zirconia is another catalyst system used for the alkylation of aromatic compounds with alkenes like propylene. wipo.int
Furthermore, the hydrogenation of an allyl group can lead to a propyl substituent. For instance, 1,2-dimethoxy-4-propyl-benzene has been synthesized by the hydrogenation of methyl eugenol (B1671780) (which contains an allyl group) using a nickel/hierarchical zeolite catalyst. aip.org
Below is a table summarizing various synthetic approaches:
| Target Moiety | Starting Material | Reagents and Conditions | Key Transformation |
| Alkylated Dimethoxybenzene | 1,4-Dimethoxybenzene | t-Butyl alcohol, H₂SO₄ scribd.commercer.edu | Friedel-Crafts Alkylation |
| Acylated Dimethoxybenzene | 1,4-Dimethoxybenzene | Acetic anhydride, solid acid catalyst researchgate.net | Friedel-Crafts Acylation |
| 1,4-Dimethoxybenzene | Hydroquinone | Dimethyl sulfate, K₂CO₃, acetone reddit.com | O-Methylation |
| 1,4-Dimethoxybenzene | Hydroquinone | Dimethyl carbonate, DBU, microwave irradiation unive.it | O-Methylation |
| Propylated Aromatic Ring | Benzene | Propionyl chloride, AlCl₃; then Clemmensen reduction google.com | Friedel-Crafts Acylation and Reduction |
| Propylated Aromatic Ring | Aromatic Hydrocarbon | Propylene, USY zeolite catalyst nih.govresearchgate.net | Friedel-Crafts Alkylation |
| 1,2-Dimethoxy-4-propyl-benzene | Methyl Eugenol | H₂, Ni/hierarchical zeolite catalyst aip.org | Hydrogenation |
Methylation of Hydroquinone Derivatives for Dimethoxybenzene Formation
Reduction of Unsaturated Precursors
A primary route to this compound involves the reduction of precursor molecules containing unsaturation in the propyl side chain or a carbonyl group at the benzylic position.
Catalytic hydrogenation is a direct and efficient method for the synthesis of this compound from its propenyl-substituted precursor, commonly known as isoeugenol (B1672232) dimethyl ether. This reaction involves the addition of hydrogen across the double bond of the propenyl group in the presence of a metal catalyst.
A study on the catalytic hydrogenation of eugenol, cis-isoeugenol, and trans-isoeugenol using a Ni/γ-Al2O3 catalyst demonstrated the production of 2-methoxy-4-propylphenol (B1219966). ugm.ac.id This indicates that the propenyl side chain is readily reduced to a propyl group under these conditions. The dimethyl ether analogue, 1,4-dimethoxy-2-(prop-1-en-1-yl)benzene, is expected to behave similarly, yielding this compound upon hydrogenation. The process is typically carried out under a hydrogen gas atmosphere at elevated temperatures. ugm.ac.id
| Reactant | Catalyst | Product | Conversion (%) |
| Eugenol | Ni/γ-Al2O3 | 2-methoxy-4-propylphenol | 99 |
| cis-Isoeugenol | Ni/γ-Al2O3 | 2-methoxy-4-propylphenol | 81 |
| trans-Isoeugenol | Ni/γ-Al2O3 | 2-methoxy-4-propylphenol | 67 |
This table is based on the hydrogenation of eugenol and its isomers, which serves as a model for the hydrogenation of propenyl-substituted dimethoxybenzenes.
When the synthetic route proceeds through a Friedel-Crafts acylation, a benzylic ketone is formed, which must be reduced to the corresponding alkyl group. The Clemmensen and Wolff-Kishner reductions are two classical methods for achieving this transformation. unacademy.comchemistrysteps.com
The Clemmensen reduction employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid to reduce aldehydes and ketones to alkanes. unacademy.comvedantu.com This method is particularly effective for aryl-alkyl ketones, which are common intermediates in the synthesis of alkylbenzenes. orgoreview.com The reaction is performed under strongly acidic conditions, and the substrate must be stable to these conditions. unacademy.comorgoreview.com
The Wolff-Kishner reduction provides a complementary method under basic conditions. alfa-chemistry.comyoutube.commasterorganicchemistry.com The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (NH2NH2). Subsequent heating with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol, leads to the formation of the alkane and the evolution of nitrogen gas. alfa-chemistry.commasterorganicchemistry.com This method is suitable for substrates that are sensitive to strong acids. alfa-chemistry.com
| Reduction Method | Reagents | Conditions | Key Features |
| Clemmensen | Zn(Hg), conc. HCl | Acidic, heating | Effective for aryl-alkyl ketones; not suitable for acid-sensitive substrates. unacademy.comvedantu.comorgoreview.com |
| Wolff-Kishner | NH2NH2, KOH, high-boiling solvent | Basic, high temperature | Suitable for base-sensitive substrates; unsuitable for some sterically hindered ketones. alfa-chemistry.commasterorganicchemistry.com |
Catalytic Hydrogenation of Propenyl-Substituted Dimethoxybenzenes
Advanced Synthetic Strategies for Substituted Dimethoxybenzenes
Modern organic synthesis offers a range of powerful techniques for the construction of polysubstituted aromatic rings, including those with the dimethoxybenzene scaffold.
Grignard reagents are versatile tools for forming carbon-carbon bonds. In the context of dimethoxybenzene synthesis, a Grignard reagent can be prepared from a halogenated dimethoxybenzene, such as 2-bromo-1,4-dimethoxynaphthalene, which can then react with an electrophile like dimethylformamide followed by reduction to install a functionalized side chain. rsc.org While direct Grignard reactions on 1,4-dimethoxybenzene itself are not straightforward for introducing an alkyl group at the 2-position, functionalization often begins with a pre-halogenated or otherwise activated derivative. rsc.orguni-muenchen.de The use of "Turbo-Grignard" reagents, such as iPrMgCl·LiCl, has expanded the scope of these reactions to include less reactive substrates. uni-muenchen.de
The reaction of Grignard reagents with ketones or aldehydes is a fundamental transformation that yields secondary or tertiary alcohols, respectively. organic-chemistry.org This can be a key step in building more complex side chains on a dimethoxybenzene ring.
Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of substituted aromatic compounds. The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is a robust method for forming aryl-aryl or aryl-alkyl bonds. researchgate.netscirp.orgnih.gov This reaction is known for its tolerance of a wide range of functional groups and its use of relatively non-toxic boron reagents. nih.gov Highly substituted benzenes can be synthesized through multiple Suzuki-Miyaura reactions on polychlorinated benzenes. researchgate.net
The Mizoroki-Heck reaction is another powerful palladium-catalyzed method that forms a carbon-carbon bond between an aryl halide and an alkene. rsc.orgacademie-sciences.fr This reaction has been used to synthesize divinylbenzene (B73037) derivatives, such as in the reaction between 2,5-diiodo-1,4-dimethoxybenzene and an acrylate. researchgate.net Variations of the Heck reaction can be employed to create complex olefinic side chains on a dimethoxybenzene core. rsc.org
| Coupling Reaction | Key Components | Catalyst | Bond Formed |
| Suzuki-Miyaura | Organoboron compound, Organic halide | Palladium complex | C(sp2)-C(sp2) or C(sp2)-C(sp3) |
| Mizoroki-Heck | Alkene, Organic halide | Palladium complex | C(sp2)-C(sp2) (vinylic) |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to complex molecules. rsc.orgniscpr.res.in Several MCRs have been developed for the one-pot synthesis of polysubstituted benzenes. niscpr.res.inacs.orgacs.org These reactions often proceed through a cascade of transformations, where the product of one reaction becomes the substrate for the next in the same pot. luc.eduresearchgate.net20.210.105
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis and can be a key step in cascade reactions leading to highly substituted benzenes. oregonstate.edumdpi.compressbooks.pub For instance, a substituted diene can react with a dienophile to construct the benzene ring in a single step, sometimes followed by an extrusion of a small molecule like carbon dioxide or sulfur dioxide. oregonstate.edumdpi.com While not always directly yielding the this compound substitution pattern, these advanced strategies provide powerful tools for accessing a wide diversity of polysubstituted benzene analogues. rsc.orgacs.org
| Strategy | Description | Key Features |
| Multi-component Reactions | Three or more reactants combine in one pot. | High efficiency, atom economy, and diversity. rsc.orgniscpr.res.in |
| Cascade Reactions | A sequence of intramolecular reactions initiated by a single event. | Forms complex structures from simple precursors in one operation. luc.eduresearchgate.net20.210.105 |
| Diels-Alder Cycloaddition | A [4+2] cycloaddition to form a six-membered ring. | A powerful tool for constructing the benzene core, often part of a cascade. oregonstate.edumdpi.compressbooks.pub |
Transition Metal-Catalyzed Coupling Reactions for Aromatic Construction
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique for planning chemical syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. icj-e.org This process allows for the logical design of a synthetic route.
The target molecule, this compound, is a polysubstituted benzene derivative. nih.govlibretexts.org Its structure consists of a benzene ring with two methoxy groups at positions 1 and 4, and a propyl group at position 2. The retrosynthetic strategy, therefore, focuses on the introduction of these substituents onto a benzene ring.
A primary disconnection approach for this compound involves breaking the bond between the propyl group and the aromatic ring. This leads to a key intermediate, 1,4-dimethoxybenzene, and a propyl-containing reagent. This disconnection is based on the principles of Friedel-Crafts reactions, a common method for attaching alkyl groups to aromatic rings. umkc.edu
Disconnection Pathways:
Pathway A: Friedel-Crafts Acylation followed by Reduction
This is a common and effective strategy for introducing a propyl group to avoid potential carbocation rearrangements that can occur in Friedel-Crafts alkylation. libretexts.org
Disconnection 1: C-C bond between the aromatic ring and the propyl group. This leads to 1,4-dimethoxybenzene and a propanoyl group equivalent. The forward reaction would be a Friedel-Crafts acylation.
Disconnection 2: C=O bond in the resulting ketone. This simplifies the acylating agent to propanoyl chloride or propanoic anhydride. The forward reaction is the reduction of the ketone to an alkyl group.
The synthetic sequence would be:
Friedel-Crafts Acylation: 1,4-dimethoxybenzene is reacted with propanoyl chloride or propanoic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(2,5-dimethoxyphenyl)propan-1-one. researchgate.net
Reduction: The resulting ketone is then reduced to yield this compound. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).
Pathway B: Friedel-Crafts Alkylation
Direct alkylation is another possibility, though it can be more challenging to control.
Disconnection: C-C bond between the aromatic ring and the propyl group. This directly leads to 1,4-dimethoxybenzene and a propyl halide (e.g., 1-chloropropane).
The synthetic sequence would be:
Friedel-Crafts Alkylation: 1,4-dimethoxybenzene is reacted with a propyl halide in the presence of a Lewis acid catalyst. scribd.commnstate.edumercer.edu However, this method is susceptible to issues like polyalkylation and carbocation rearrangement, where the n-propyl group might rearrange to a more stable isopropyl group. mercer.edu The presence of two activating methoxy groups on the benzene ring increases its reactivity, making polyalkylation a significant side reaction. rsc.org
Table of Precursors and Intermediates:
| Compound Name | Molecular Formula | Role in Synthesis |
| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | Starting Material |
| Propanoyl chloride | C₃H₅ClO | Reagent (Acylation) |
| Propanoic anhydride | C₆H₁₀O₃ | Reagent (Acylation) |
| 1-(2,5-dimethoxyphenyl)propan-1-one | C₁₁H₁₄O₃ | Intermediate |
| 1-Chloropropane (B146392) | C₃H₇Cl | Reagent (Alkylation) |
Reaction Pathways and Mechanistic Investigations Involving 1,4 Dimethoxy 2 Propylbenzene
Electrophilic Aromatic Substitution Mechanisms on Dimethoxybenzene Systems
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds like 1,4-dimethoxybenzene (B90301). orgosolver.com The process involves an electrophile replacing a hydrogen atom on the aromatic ring, a reaction driven by the ring's π-electron system acting as a nucleophile. orgosolver.comlibretexts.org The general mechanism proceeds in two main steps: the initial attack of the electrophile on the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (arenium ion or sigma complex), followed by the removal of a proton to restore aromaticity. libretexts.org
The presence of substituents on a benzene ring significantly influences the rate and orientation of subsequent electrophilic attacks. Methoxy (B1213986) groups (-OCH₃) are potent activating groups in electrophilic aromatic substitution. msu.edu They enhance the reaction rate by donating electron density to the aromatic ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. orgosolver.commsu.edu Anisole (methoxybenzene), for instance, reacts orders of magnitude faster than benzene itself. msu.edumasterorganicchemistry.com
The two methoxy groups in 1,4-dimethoxybenzene are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. umkc.eduwuxibiology.com This directing effect is a consequence of the resonance stabilization of the arenium ion intermediate. When the electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization. msu.eduorganicchemistrytutor.com In 1,4-dimethoxybenzene, the positions ortho to both methoxy groups (positions 2, 3, 5, and 6) are activated. In the case of 1,4-dimethoxy-2-propylbenzene, the substitution pattern is further influenced by the existing propyl group.
Catalysts are crucial in most electrophilic aromatic substitution reactions as they generate a potent electrophile. quora.com Benzene's stability means it only reacts with strong electrophiles. pdx.edu Lewis acids like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) are commonly used to increase the electrophilicity of the reacting species. umkc.eduquora.com For instance, in Friedel-Crafts alkylation, AlCl₃ helps generate a carbocation from an alkyl halide, which then acts as the electrophile. libretexts.org
In the context of 1,4-dimethoxybenzene, the high reactivity of the ring due to the two activating methoxy groups can sometimes lead to polysubstitution. mnstate.edursc.org Reaction conditions must be carefully controlled to achieve mono-substitution. For example, in the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with t-butyl alcohol, sulfuric acid is used as the catalyst to generate the t-butyl carbocation electrophile. mnstate.edugrabmyessay.com The reaction is often conducted at low temperatures to manage its exothermic nature and control the extent of substitution. umkc.edu The steric bulk of the substituents can also play a role in directing the position of the incoming electrophile, as seen in the t-butylation of 1,4-dimethoxybenzene where steric hindrance can limit the number of alkylations. lumenlearning.com
The choice of solvent and temperature can also influence the outcome. For instance, Friedel-Crafts alkylation is often carried out in solvents like dichloromethane (B109758) or hexane (B92381) under inert conditions. Harsh reaction conditions are often necessary for less reactive aromatic systems but can lead to a lack of regioselectivity with highly activated rings. wku.edu
| Reaction Type | Typical Catalyst/Reagents | Electrophile (E⁺) | Reference |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | libretexts.org |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | pdx.edu |
| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | pdx.edu |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | libretexts.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | libretexts.org |
Influence of Methoxy Substituents on Regioselectivity and Reactivity
Transformations of the Propyl Side Chain
The propyl group attached to the 1,4-dimethoxybenzene ring offers sites for further chemical modification, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring). The benzylic C-H bonds are weaker than other sp³ C-H bonds, making them susceptible to a variety of transformations. libretexts.org
Benzylic oxidation is a common reaction where the alkyl side chain is oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄) can oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid. libretexts.org This reaction proceeds regardless of the length of the alkyl chain, cleaving the rest of the chain. libretexts.org The mechanism is thought to involve the formation of a radical or other intermediate at the benzylic position, which is stabilized by resonance with the aromatic ring. libretexts.org
Benzylic C-H functionalization provides a direct way to introduce new functional groups. rsc.org These methods often involve generating a benzylic radical, cation, or carbanion. rsc.org For example, metallaphotoredox catalysis can enable the formation of benzylic radicals via hydrogen atom transfer (HAT), which can then participate in cross-coupling reactions to form C-N and C-O bonds. acs.orgrsc.org Enzyme-mediator systems, such as horseradish peroxidase (HRP) with a redox mediator, can also activate benzylic C-H bonds for functionalization under mild conditions, leading to products like ketones or amines. nih.gov Fungi like Mortierella isabellina have also been shown to hydroxylate the benzylic position of n-propylbenzene. researchgate.netcdnsciencepub.com
In certain reactions, particularly Friedel-Crafts alkylation, the alkyl substituent can undergo rearrangement. wuxibiology.com This occurs when the intermediate carbocation can rearrange to a more stable form via a hydride or alkyl shift. libretexts.orglumenlearning.com For example, attempting to add a propyl group to benzene using 1-chloropropane (B146392) and AlCl₃ results primarily in the formation of isopropylbenzene, as the initial primary carbocation rearranges to a more stable secondary carbocation. libretexts.orgtransformationtutoring.com To avoid these rearrangements, Friedel-Crafts acylation followed by reduction is often employed. pdx.edu However, since this compound already possesses the propyl group, any subsequent reaction would need to consider the possibility of rearrangement if a carbocation is formed on the side chain.
Benzylic Functionalization and Oxidation Pathways
Cleavage and Depolymerization Mechanisms in Lignin (B12514952) Models
Lignin is a complex aromatic polymer and a major component of biomass. mdpi.com Its valorization into valuable chemicals often involves depolymerization, which requires the cleavage of ether and C-C bonds. frontiersin.org this compound and similar structures serve as model compounds to study the mechanisms of lignin degradation because they represent the methoxylated phenylpropane units that constitute the polymer. mdpi.comacs.org
The primary linkage in lignin is the β-O-4 aryl ether bond. acs.org Research on lignin model compounds focuses on cleaving this bond. Catalytic hydrogenolysis is a key strategy, often employing transition or noble metal catalysts (like Ni, Co, Pd) in a hydrogen atmosphere. acs.orgrsc.org The mechanism can involve the formation of radicals at the Cα-position of the β-O-4 unit, leading to the cleavage of the Cβ-O bond. acs.org For instance, a Co-Zn catalyst has been shown to effectively cleave α-O-4 and β-O-4 ether linkages in lignin model compounds. rsc.org
Other approaches include using photoredox catalysis to trigger a "reverse biosynthesis" pathway, where radical formation at the α-position leads to the cleavage of β-O-4 linkages. acs.orgnih.gov Lignin peroxidase (LiP), an enzyme involved in natural lignin degradation, can oxidize non-phenolic lignin model compounds with the help of a redox mediator like 2-chloro-1,4-dimethoxybenzene. nih.gov Furthermore, homogeneous catalysts, such as rhodium complexes, have been used to hydrogenate lignin model compounds like 1,2-dimethoxy-4-propylbenzene (B1203786), targeting the aromatic ring and other functional groups. wur.nlcdnsciencepub.com Catalytic depolymerization using metal chlorides like ZnCl₂ can also cleave ether bonds and promote demethylation and methyl transfer reactions. ncsu.edu
Hydrogenolysis of Aromatic Ethers (C-O Bond Cleavage)
Hydrogenolysis is a crucial reaction for the upgrading of biomass, involving the cleavage of chemical bonds by hydrogen. In the context of this compound, which serves as a model for lignin-derived compounds, hydrogenolysis primarily targets the C-O bonds of the methoxy groups.
This process is typically carried out using heterogeneous catalysts, often containing noble metals like platinum (Pt) or palladium (Pd), supported on materials such as alumina (B75360) or carbon. researchgate.netaidic.it The reaction is performed under a hydrogen atmosphere at elevated temperatures and pressures. aidic.it The choice of solvent also plays a significant role, with polar solvents like 2-propanol, ethanol, and water being commonly used. aidic.it For instance, studies have shown that using a 5% Pt/MN270 catalyst in 2-propanol at 300°C and 2 MPa of hydrogen pressure can lead to high substrate conversion. aidic.it
The mechanism of hydrogenolysis involves the activation of hydrogen molecules on the catalyst surface. chemrxiv.org These activated hydrogen species then attack the C-O bonds of the methoxy groups in this compound. The cleavage of these bonds results in the formation of various phenolic compounds and alkanes. For example, the hydrogenolysis of similar lignin model compounds has been shown to yield products like phenol, guaiacol, and catechols, alongside propylbenzene (B89791). nih.govfrontiersin.org The specific products formed depend on the reaction conditions and the catalyst used. Some catalysts may favor the cleavage of one methoxy group, while others might lead to the cleavage of both.
Recent research has also explored photothermal catalytic transfer hydrogenolysis, which combines thermal and photocatalysis to enhance the efficiency of C-O bond cleavage. nih.gov This approach can utilize hydrogen donors like ethanol, avoiding the need for high-pressure gaseous hydrogen. nih.gov
Table 1: Research Findings on Hydrogenolysis of Aromatic Ethers
| Catalyst | Support | Hydrogen Source | Temperature (°C) | Pressure (MPa) | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Pd | TiO2 | Ethanol | 140 | N/A | Photothermal catalysis promotes C-O bond cleavage. | nih.gov |
| 5% Pt | MN270 | Hydrogen | 300 | 2 | High substrate conversion in 2-propanol. | aidic.it |
| Vanadium | None | Water/Methanol | 240-280 | N/A | Cleavage of methyl ethers in 2,6-dimethoxyphenol (B48157) without external hydrogen. | frontiersin.org |
| Ni@ZIF-8 | None | Hydrogen | High | High | Effective for C-O bond cleavage. | frontiersin.org |
| Ni/Al2O3-T | Al2O3 | Isopropanol | N/A | N/A | Cleavage of C-O bond in lignin model compounds. | frontiersin.org |
Decarbonylation and Hydrogenation Processes in Biomass Conversion
Decarbonylation and hydrogenation are key processes in the conversion of biomass into fuels and chemicals. Decarbonylation involves the removal of a carbonyl group (C=O), often as carbon monoxide (CO), while hydrogenation adds hydrogen across double bonds or to functional groups. In the context of lignin-derived compounds like this compound, these reactions are part of a broader hydrodeoxygenation (HDO) strategy to reduce the oxygen content and increase the energy density of bio-oils. mdpi.commdpi.com
During the thermochemical conversion of biomass, complex oxygenated compounds are formed. rsc.org Catalytic processes are then employed to upgrade these intermediates. The decarbonylation of intermediates derived from this compound can occur, contributing to the formation of gaseous products like CO. rsc.org This is often followed by hydrogenation of the aromatic ring or any remaining unsaturated side chains. rsc.org
The catalysts used for these processes are often bifunctional, possessing both metal sites for hydrogenation and acidic or basic sites to facilitate other reactions. mdpi.com For example, alumina-supported nickel-molybdenum (B8610338) (NiMo) catalysts are effective for HDO reactions, which include decarbonylation and hydrogenation steps. mdpi.com These reactions are typically carried out under high hydrogen pressure and at temperatures ranging from 300 to 400°C. mdpi.com
Table 2: Research Findings on Decarbonylation and Hydrogenation in Biomass Conversion
| Catalyst | Support | Process | Key Findings | Reference(s) |
|---|---|---|---|---|
| Pd/C | Carbon | Pretreatment & Pyrolysis | Reduced char formation and enhanced volatile production. | rsc.org |
| NiMo | Alumina | Hydrodeoxygenation (HDO) | Effective removal of oxygenated compounds via decarboxylation, water-gas shift, and methanation. | mdpi.com |
| Ru, Rh, Pt | Al2O3, Zeolites | Hydrodeoxygenation (HDO) | High selectivity towards aromatic hydrocarbons like toluene (B28343) and xylene. | researchgate.net |
Acid- and Base-Catalyzed Degradation Mechanisms of Aromatic Compounds
Both acid and base catalysis play a significant role in the degradation of lignin and its model compounds, such as this compound. These catalytic approaches aim to break down the complex polymeric structure of lignin into smaller, more valuable molecules by cleaving ether and carbon-carbon bonds. researchgate.netresearchgate.net
Acid-Catalyzed Degradation:
Acid catalysts, including both Brønsted and Lewis acids, are used to promote the hydrolysis of ether linkages in lignin. researchgate.net This process typically occurs in an aqueous or organic solvent medium at elevated temperatures. researchgate.net For instance, zeolites, which are solid acid catalysts, have been shown to be effective in the catalytic cracking of lignin model compounds. researchgate.net The acidic sites on the catalyst facilitate the protonation of the ether oxygen, weakening the C-O bond and leading to its cleavage.
In addition to ether bond cleavage, acid catalysts can also promote dehydration, decarbonylation, and hydrogenation reactions. researchgate.net The degradation of veratrylglycero-β-guaiacyl ether, a lignin model compound, over a solid acid catalyst in the presence of hydrogen has been shown to produce a variety of monomeric products, including those resulting from hydrogenolysis and decarbonylation. researchgate.net However, a challenge with acid catalysis is the potential for competing condensation reactions, where the reactive intermediates polymerize to form an insoluble residue. researchgate.net
Base-Catalyzed Degradation:
Base-catalyzed depolymerization (BCD) is another effective method for lignin valorization. researchgate.net This process is typically carried out at high temperatures and pressures using bases such as metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., Cs2CO3) in a solvent. researchgate.netmdpi.com The base promotes the cleavage of ether bonds, particularly the β-O-4 linkage, which is the most common linkage in lignin. researchgate.net
A key challenge in base-catalyzed depolymerization is the repolymerization of the phenolic products formed. researchgate.net To mitigate this, strategies such as using dimethyl carbonate (DMC) as a solvent have been explored. DMC can methylate the reactive phenolic hydroxyl groups, preventing them from participating in condensation reactions. researchgate.net Studies have shown that using catalytic amounts of bases like cesium carbonate in DMC can lead to high yields of low-molecular-weight oils. researchgate.net The reaction mechanism involves the base promoting the cleavage of lignin linkages, followed by the methylation of the resulting phenolic fragments.
Table 3: Research Findings on Acid- and Base-Catalyzed Degradation
| Catalyst Type | Catalyst Example(s) | Key Mechanisms | Challenges | Reference(s) |
|---|---|---|---|---|
| Acid | Zeolites, NiCl2, FeCl3 | Hydrolysis of ether bonds, dehydration, decarbonylation. | Condensation reactions leading to insoluble residues. | researchgate.netresearchgate.net |
| Base | NaOH, KOH, Cs2CO3 | Cleavage of ether bonds (e.g., β-O-4). | Repolymerization of phenolic products. | researchgate.netmdpi.com |
Spectroscopic Elucidation and Characterization of 1,4 Dimethoxy 2 Propylbenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.
The ¹H NMR spectrum of 1,4-dimethoxy-2-propylbenzene provides distinct signals for each unique proton environment. The aromatic region is characterized by three signals corresponding to the protons on the benzene (B151609) ring. The electron-donating methoxy (B1213986) groups significantly influence the chemical shifts of these protons, typically shielding them and causing them to appear at higher fields (lower ppm values) compared to unsubstituted benzene.
The propyl group introduces three separate aliphatic signals. The terminal methyl (CH₃) protons appear as a triplet, the benzylic methylene (B1212753) (CH₂) protons adjacent to the aromatic ring also appear as a triplet, and the central methylene (CH₂) protons present as a more complex multiplet (a sextet) due to coupling with the five adjacent protons on both sides. The two methoxy groups, being chemically equivalent due to their para relationship and free rotation, produce a single sharp singlet corresponding to six protons.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H-3 | 6.7-6.9 | Doublet (d) | 1H |
| Aromatic H-5 | 6.7-6.9 | Doublet of doublets (dd) | 1H |
| Aromatic H-6 | 6.7-6.9 | Doublet (d) | 1H |
| Methoxy (-OCH₃) | ~3.80 | Singlet (s) | 6H |
| Benzylic (-CH₂-) | ~2.50 | Triplet (t) | 2H |
| Methylene (-CH₂-) | ~1.60 | Sextet (sxt) | 2H |
Note: Predicted values are based on standard chemical shift principles and data from analogous compounds. Actual experimental values may vary slightly.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the substitution pattern, all eleven carbon atoms of this compound are chemically non-equivalent, resulting in eleven distinct signals.
The aromatic region will show six signals. Two signals will be found at lower fields (higher ppm) corresponding to the oxygen-substituted carbons (C-1 and C-4). The carbon bearing the propyl group (C-2) will also have a characteristic shift, while the remaining three CH carbons (C-3, C-5, C-6) will appear in the typical aromatic region. The two methoxy carbons will produce a single signal due to their equivalence. The three carbons of the propyl chain will each give a distinct signal in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1, C-4 (Ar-O) | 150-160 |
| C-2 (Ar-C) | 135-145 |
| C-3, C-5, C-6 (Ar-CH) | 110-130 |
| Methoxy (-OCH₃) | ~55 |
| Benzylic (-CH₂) | ~35 |
| Methylene (-CH₂) | ~24 |
Note: Predicted values are based on standard chemical shift principles. The signals for C-1/C-4 and C-3/C-5/C-6 are presented as ranges where individual, distinct peaks are expected.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (COrrelation SpectroscopY): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. researchgate.net For this compound, strong cross-peaks would be observed between the adjacent methylene groups of the propyl chain (benzylic CH₂ and central CH₂) and between the central methylene and the terminal methyl group. Correlations would also be seen between adjacent aromatic protons (H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net It allows for the definitive assignment of each carbon signal by linking it to its corresponding, and often more easily assigned, proton signal. For example, the proton signal at ~2.50 ppm would show a cross-peak to the carbon signal at ~35 ppm, confirming their identity as the benzylic CH₂ group.
HMBC (Heteronuclear Multiple Bond Coherence): HMBC provides information on long-range (two- or three-bond) ¹H-¹³C correlations, which is critical for piecing together the molecular skeleton. researchgate.net Key correlations would include:
The methoxy protons (~3.80 ppm) showing correlations to the C-1 and C-4 carbons.
The benzylic protons (~2.50 ppm) showing correlations to the aromatic C-1, C-2, and C-3 carbons.
The aromatic protons showing correlations to neighboring carbons, confirming the substitution pattern on the ring.
Carbon-13 NMR (¹³C NMR) Chemical Shift and Multiplicity Analysis
Mass Spectrometry (MS) Fragmentation Pathways
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns under ionization. rsc.org
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. savemyexams.com The molecular ion (M⁺˙) peak for this compound would be observed at a mass-to-charge ratio (m/z) of 180, corresponding to its molecular weight.
The fragmentation of alkylbenzenes is often dominated by cleavage of the bond beta to the aromatic ring (benzylic cleavage), as this results in a stable, resonance-stabilized benzylic cation. core.ac.uklibretexts.org For this compound, the most significant fragmentation is the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a prominent base peak at m/z 151. This m/z 151 fragment is a characteristic dimethoxybenzyl cation. researchgate.net Other potential, less abundant fragments could arise from the loss of a methyl radical (•CH₃, 15 Da) from a methoxy group or cleavage further down the propyl chain.
Table 3: Predicted EI-MS Fragmentation Data for this compound
| m/z Value | Ion Structure/Fragment Lost | Significance |
|---|---|---|
| 180 | [C₁₁H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 151 | [M - C₂H₅]⁺ | Base Peak, loss of ethyl radical via benzylic cleavage |
| 165 | [M - CH₃]⁺ | Loss of a methyl radical |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the calculated exact mass for the molecular ion [C₁₁H₁₆O₂]⁺ is 180.11503 u. An experimental HRMS measurement confirming this value would provide definitive proof of the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzene |
| 1,2-dimethoxy-4-propylbenzene (B1203786) |
| 1,2,3-trimethoxy-5-propylbenzene |
| 1,4-Dimethyl-2-propylbenzene |
| 2,4-Dimethoxy-1-propylbenzene |
Electron Ionization (EI) Mass Spectrometry and Diagnostic Fragments
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a definitive technique for identifying the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum, a plot of absorbance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint". docbrown.info
The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure, which includes a benzene ring, two methoxy groups, and a propyl group.
C-H Stretching Vibrations: The spectrum exhibits distinct absorptions for both aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations for the substituted benzene ring typically appear in the region of 3100-3000 cm⁻¹. docbrown.info Strong absorptions corresponding to the aliphatic C-H stretching of the propyl group's CH₃ and CH₂ moieties are observed between 2975 and 2845 cm⁻¹. docbrown.infodocbrown.info
C=C Aromatic Ring Stretching: The presence of the benzene ring is confirmed by characteristic C=C stretching vibrations, which typically appear as a pair of peaks near 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.infodocbrown.info
C-O Ether Stretching: The two methoxy (O-CH₃) groups are a salient feature of the molecule. The asymmetric C-O-C stretching of the aryl-alkyl ether linkage gives rise to a strong, prominent band typically found in the 1275-1200 cm⁻¹ range. A corresponding symmetric stretching vibration is expected in the 1075-1020 cm⁻¹ region.
C-H Bending Vibrations: Aliphatic C-H bending vibrations from the propyl group are expected between 1470 and 1370 cm⁻¹. docbrown.info Furthermore, out-of-plane bending vibrations for the C-H bonds on the substituted aromatic ring provide information about the substitution pattern and are typically observed in the 900-675 cm⁻¹ range. libretexts.org
The following table summarizes the principal IR absorption bands anticipated for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic (Aryl) | 3100 - 3000 | Medium to Weak |
| C-H Stretch | Aliphatic (Propyl) | 2975 - 2845 | Strong |
| C=C Stretch | Aromatic Ring | ~1600 and ~1500 | Medium |
| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1275 - 1200 | Strong |
| C-O-C Symmetric Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Medium |
| C-H Bend | Aliphatic (Propyl) | 1470 - 1370 | Medium |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a tandem analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu This synergy makes it an exceptionally effective tool for separating components of a mixture, identifying unknown substances, and determining the purity of a compound like this compound. oup.comrsc.org
In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the sample through a capillary column. oup.com Separation is achieved based on the differential partitioning of components between the mobile gas phase and a stationary phase coating the column walls. Compounds with lower boiling points and weaker interactions with the stationary phase elute from the column faster. etamu.edu The time it takes for a compound to travel through the column is known as its retention time, a characteristic value under specific analytical conditions. etamu.edu In studies of lignin (B12514952) depolymerization products, the related isomer 1,2-dimethoxy-4-propylbenzene was identified with a specific retention time of 26.26 minutes under the defined chromatographic conditions. rsc.orgescholarship.org
As each separated component elutes from the GC column, it enters the mass spectrometer. Inside the MS, molecules are bombarded with high-energy electrons, causing them to ionize and break apart into charged fragments. This process, known as electron ionization (EI), produces a unique fragmentation pattern for each compound. rsc.org The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. etamu.edu
The resulting mass spectrum is a fingerprint for the molecule, allowing for its definitive identification. For this compound (molar mass: 180.24 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 180. The fragmentation pattern would feature characteristic ions resulting from the cleavage of the propyl chain and methoxy groups. Research on related dimethoxybenzene derivatives highlights a particularly stable dimethoxybenzyl cation at m/z 151 as a dominant fragment ion. rsc.orgescholarship.orgresearchgate.net
Key expected fragments in the mass spectrum of this compound are detailed in the table below.
| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion Structure | Fragmentation Pathway |
| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |
| 151 | [C₉H₁₁O₂]⁺ | Loss of an ethyl group (-C₂H₅) via benzylic cleavage |
| 137 | [C₈H₉O₂]⁺ | Loss of a propyl group (-C₃H₇) |
| 121 | [C₈H₉O]⁺ | Loss of a propyl group and a subsequent loss of an oxygen atom or rearrangement |
By analyzing both the retention time from the GC and the fragmentation pattern from the MS, researchers can confirm the identity and assess the purity of this compound with high confidence. up.ac.za
Computational and Theoretical Studies on 1,4 Dimethoxy 2 Propylbenzene
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) has become a important tool in understanding the intricacies of molecular structures and reactions. For dimethoxybenzene derivatives, including 1,4-Dimethoxy-2-propylbenzene, DFT calculations provide profound insights into their electronic properties and reactivity. These computational methods are crucial for analyzing everything from the molecule's basic geometry to the complex mechanisms of its reactions.
Geometry Optimization and Electronic Structure Analysis (e.g., HOMO/LUMO Energy Levels)
At the core of computational chemistry lies geometry optimization, the process of finding the most stable three-dimensional arrangement of a molecule. For derivatives of dimethoxybenzene, this process is often carried out using DFT methods, such as the B3LYP functional, paired with basis sets like 6-311G(d,p) or cc-pVTZ. nih.govresearchgate.net These calculations help determine crucial geometric parameters like bond lengths and angles, which are often in good agreement with experimental data. nih.gov
Once the optimized geometry is found, the electronic structure can be analyzed. Key to this is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals, and the gap between them, are fundamental indicators of a molecule's chemical reactivity and kinetic stability. nih.govaustinpublishinggroup.com A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. nih.gov For instance, in one study on a dimethoxybenzene derivative, the HOMO and LUMO energies were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap that indicates high chemical reactivity. nih.gov
The electronic properties of dimethoxybenzene derivatives are significantly influenced by their substituents. The electron-donating methoxy (B1213986) groups increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions, which in turn affects the molecule's reactivity in electrophilic aromatic substitution reactions.
Table 1: Calculated Energy Parameters for a Dimethoxybenzene Derivative nih.gov
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -0.26751 |
| LUMO Energy | -0.18094 |
| Energy Gap (ΔE) | -0.08657 |
Reaction Mechanism Elucidation and Energy Profiles (Transition State Characterization)
DFT calculations are instrumental in mapping out the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed energy profile of a reaction. orientjchem.org This is particularly useful in understanding electrophilic aromatic substitution (SEAr) reactions, a common reaction type for dimethoxybenzenes.
For example, in the dialkylation of 1,4-dimethoxybenzene (B90301), understanding the mechanism is key to controlling the reaction's outcome. youtube.com Computational studies can identify the transition states—the high-energy, short-lived structures that exist between reactants and products. orientjchem.org The energy barrier, or activation energy, of these transition states determines the reaction rate. orientjchem.org
In some cases, a reaction may proceed through multiple competing pathways. DFT can help to elucidate which pathway is more favorable by comparing the energy barriers of the different transition states. nih.gov For instance, in the thianthrenation of aromatic compounds, a reaction known for its high para-selectivity, computational studies have been used to explore different possible mechanisms, including those involving a direct attack of the arene on the electrophile or the formation of a dication species. nih.govacs.org
The study of reaction mechanisms also involves understanding the role of intermediates, such as the Wheland intermediate (or σ-complex) in SEAr reactions. nih.gov The relative energies of these intermediates can provide insights into the regioselectivity of a reaction. researchgate.net
Influence of Solvent Effects on Reaction Pathways and Stability
The solvent in which a reaction takes place can have a profound impact on its pathway and rate. rsc.org Computational models can account for these solvent effects in several ways. One common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. github.io This method is often used in conjunction with DFT calculations to model how the solvent influences the energies of reactants, products, and transition states. acs.org
For example, in Friedel-Crafts alkylation reactions, the polarity of the solvent can affect the activation energy of the transition state. acs.org Polar solvents have been shown to increase the activation energy, while nonpolar solvents can decrease it. acs.org The inclusion of solvent effects in computational models is crucial for obtaining results that accurately reflect experimental observations. acs.org
In addition to implicit models, explicit solvent models can also be used. In this approach, individual solvent molecules are included in the calculation, which can be particularly important when specific interactions, such as hydrogen bonding, play a key role in the reaction mechanism. rsc.org The choice between implicit and explicit solvent models depends on the specific system and the level of detail required. researchgate.net
Molecular Dynamics Simulations in Aromatic Systems
Molecular dynamics (MD) simulations offer a powerful way to study the behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide insights into a wide range of phenomena, from the stability of protein-ligand complexes to the aggregation of molecules in solution. scielo.brtandfonline.com
For aromatic systems like this compound, MD simulations can be used to explore their conformational flexibility and interactions with their environment. aip.org For instance, MD simulations can be used to study the aggregation of polycyclic aromatic compounds in different solvents, revealing how factors like π-π interactions and steric hindrance influence the aggregation process. tandfonline.com
In the context of drug design, MD simulations are often used to assess the stability of a ligand bound to a protein. nih.gov By running a simulation of the protein-ligand complex in a solvent environment, researchers can observe how the ligand interacts with the protein over time and calculate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex. nih.govresearchgate.net
Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Dimethoxybenzene Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the properties and biological activities of chemical compounds based on their molecular structure. ubbcluj.romdpi.com These models are built by finding a mathematical relationship between a set of molecular descriptors and a specific property or activity. researchgate.net
For dimethoxybenzene derivatives, QSPR and QSAR models have been used to predict a variety of properties, including entropy, heat capacity, and toxicity. ubbcluj.roresearchgate.netkg.ac.rsresearchgate.net The molecular descriptors used in these models can be derived from the compound's topology, geometry, or electronic structure. ubbcluj.ro For example, topological indices, which are numerical values that describe the connectivity of a molecule, have been used to develop QSPR models for the entropy of benzene derivatives. ubbcluj.roresearchgate.net
The development of a QSPR or QSAR model typically involves several steps, including data collection, descriptor calculation, model building, and validation. mdpi.com The goal is to create a model that is not only statistically robust but also has predictive power for new, untested compounds. mdpi.com These models can be a valuable tool in the early stages of drug discovery and materials science, allowing for the rapid screening of large numbers of compounds to identify those with the desired properties or activities. mdpi.com
Applications and Significance of 1,4 Dimethoxy 2 Propylbenzene in Advanced Chemical Synthesis
Role as a Synthetic Intermediate
The strategic placement of the methoxy (B1213986) and propyl groups on the benzene (B151609) ring of 1,4-Dimethoxy-2-propylbenzene dictates its reactivity and makes it an excellent starting material for constructing more elaborate chemical structures.
Precursor for Polysubstituted Aromatic Compounds
The synthesis of polysubstituted benzenes is a fundamental challenge in organic chemistry, often requiring careful planning of the sequence of reactions to achieve the desired substitution pattern. pressbooks.pubopenstax.org The existing substituents on the aromatic ring of this compound guide the position of subsequent chemical modifications. The two methoxy groups are ortho, para-directing and activating, while the propyl group is also an ortho, para-director, albeit a weaker activator. This interplay of directing effects allows for the regioselective introduction of additional functional groups, leading to the formation of highly substituted aromatic compounds that are often difficult to synthesize through other routes. pressbooks.pubopenstax.orglibretexts.orgrsc.org
For instance, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be strategically employed to introduce new substituents at specific positions on the ring, governed by the directing influence of the methoxy and propyl groups. pressbooks.publibretexts.org The ability to control the regioselectivity of these reactions is crucial for the synthesis of complex molecules with defined substitution patterns. rsc.org The resulting polysubstituted aromatic compounds can then serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.org
Building Block in Complex Molecule Synthesis (e.g., Natural Product Analogues)
This compound has been identified as a component in studies related to natural products and their analogues. scielo.br Natural products often possess intricate molecular architectures and exhibit significant biological activities. The synthesis of natural product analogues, which are structurally related to the parent natural product, is a common strategy in drug discovery to improve efficacy, reduce toxicity, or understand structure-activity relationships.
The dimethoxy-propylbenzene core can be found within the broader structures of certain natural compounds or can be utilized as a starting fragment for their total synthesis. For example, it has been evaluated for its inhibitory effects on genes associated with the Quorum Sensing system in P. aeruginosa, a research area that often involves screening compounds of natural origin. scielo.br Furthermore, the synthesis of complex molecules like lignan (B3055560) natural product analogues, which often feature substituted aromatic rings, can potentially utilize building blocks derived from this compound. researchgate.net The presence of the methoxy groups allows for further functionalization, such as demethylation to phenols, which can then be used in coupling reactions or other transformations to build more complex molecular scaffolds.
Development of Novel Synthetic Methodologies
The synthesis and derivatization of this compound also provide a platform for the development and application of new and improved synthetic methods, with a particular emphasis on green chemistry.
Green Chemistry Approaches in its Synthesis or Derivatization (e.g., utilizing milder reagents like dimethyl carbonate)
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.ma The synthesis and modification of aromatic compounds traditionally involve harsh reagents and solvents. However, modern synthetic chemistry is increasingly focused on developing more environmentally benign alternatives.
One such greener reagent is dimethyl carbonate (DMC). researchgate.netwikipedia.org DMC is a non-toxic and biodegradable compound that can be used as a methylating agent, replacing more hazardous reagents like methyl halides or dimethyl sulfate (B86663). researchgate.netwikipedia.org In the context of this compound, research into the use of DMC for O-methylation of phenolic precursors represents a greener synthetic route. escholarship.org Studies on lignin (B12514952) depolymerization have shown that dimethyl carbonate can be used in methylation reactions, leading to the formation of compounds like 1,2-dimethoxy-4-propylbenzene (B1203786) and other methoxylated aromatics. escholarship.orgrsc.org The application of DMC in these transformations highlights a shift towards more sustainable chemical manufacturing processes. bibliotekanauki.plnih.gov
Design and Synthesis of Functional Materials Incorporating Dimethoxy-Substituted Aromatic Cores
The dimethoxy-substituted aromatic core present in this compound is a valuable structural motif in the design and synthesis of functional materials. These materials often possess unique electronic, optical, or thermal properties due to the presence of the electron-rich aromatic system.
Dimethoxy-substituted aromatic units are incorporated into various functional materials, including hole transport materials for perovskite solar cells and components of light-driven molecular motors. acs.orgnih.gov The electron-donating nature of the methoxy groups can influence the electronic properties of the resulting material, making them suitable for applications in organic electronics. researchgate.net For instance, the synthesis of novel hole transport materials based on bistricyclic aromatic enes has incorporated dimethoxydiphenylamine units to achieve high power conversion efficiencies in solar cells. nih.gov
Role and Derivation of 1,4 Dimethoxy 2 Propylbenzene in Biomass and Natural Product Chemistry
Lignin (B12514952) Depolymerization Products
Lignin, a three-dimensional amorphous polymer, is composed of phenylpropanoid units, primarily p-hydroxyphenyl (H), guaiacyl (G), and syringyl (S) units, linked by various ether and carbon-carbon bonds. researchgate.netrhhz.net The depolymerization of lignin is a key strategy in biorefineries to produce valuable aromatic chemicals, and 1,4-dimethoxy-2-propylbenzene can be one of the compounds derived from these processes. rsc.orgmdpi.commdpi.comresearchgate.net
Formation Pathways from Lignin Model Compounds
The formation of this compound often occurs through the catalytic processing of lignin or its model compounds. Lignin model compounds, which represent the various linkages within the complex lignin structure (such as β-O-4, β-5, and 5-5), are frequently used to study and optimize depolymerization reactions. researchgate.netnih.gov
Catalytic systems are designed to selectively cleave the ether linkages in lignin, which are more abundant and easier to break than the carbon-carbon bonds. acs.orgescholarship.org For instance, the hydrogenolysis of lignin model compounds can yield a variety of aromatic and phenolic derivatives. escholarship.org In some catalytic systems, especially those involving solvents like methanol, O-methylation of phenolic intermediates can occur. escholarship.org
Research has shown that the reaction of 2-methoxy-4-propylphenol (B1219966) (a common lignin-derived compound) in the presence of a copper-doped porous metal oxide catalyst and a methanol/dimethyl carbonate co-solvent can lead to the formation of 1,2-dimethoxy-4-propylbenzene (B1203786) with high yield. escholarship.org The use of dimethyl carbonate as a co-solvent significantly enhances the O-methylation of phenolic hydroxyl groups, leading to more stable methoxy-substituted aromatics and suppressing undesired side reactions like arene hydrogenation. escholarship.org
Furthermore, studies on the hydrodeoxygenation (HDO) of guaiacol, another key lignin model compound, have proposed reaction pathways where methylation of the phenolic group can lead to catechol intermediates, which could further react to form dimethoxybenzene derivatives. acs.org The specific substitution pattern, including the propyl group at the 2-position, is a direct consequence of the original propanoid side chain of the lignin monomer units. whiterose.ac.uk
Catalytic strategies for lignin depolymerization often aim for high selectivity towards specific aromatic monomers. acs.org These can involve oxidative, reductive, or acid-catalyzed methods. nih.govacs.org For example, reductive depolymerization using systems like Pd/C with a hydrogen donor can cleave C-O bonds under mild conditions. nih.gov The resulting phenolic monomers can then be subject to further reactions, including methylation, that could lead to the formation of this compound.
Occurrence in Bio-oils and Pyrolysis Products
Bio-oils, the liquid products of biomass pyrolysis, are complex mixtures containing a wide array of chemical compounds derived from the thermal decomposition of cellulose, hemicellulose, and lignin. mdpi.comiastate.edu The composition of bio-oil is highly dependent on the biomass source and the pyrolysis conditions. mdpi.com
This compound has been identified as a component in bio-oils produced from the pyrolysis and hydrothermal processing of various types of lignin. whiterose.ac.ukmdpi.comsci-hub.se For example, in the study of Kraft lignin pyrolysis, 1,2-dimethoxy-4-n-propylbenzene was detected in the resulting bio-oil, with its relative abundance varying with the pyrolysis temperature. mdpi.com Similarly, it has been detected as a minor product in the liquid products from the two-stage catalytic hydrothermal processing of lignin. whiterose.ac.uk
The analysis of bio-oils from different biomass sources confirms the presence of this compound. It has been found in the bio-oil produced from wheat–hemlock biomass and in the lignin-rich fraction of bio-oil from other sources. sci-hub.secimap.res.in The table below summarizes the detection of this compound and related compounds in various bio-oil and pyrolysis studies.
| Biomass/Lignin Source | Processing Method | Detected Compound | Relative Abundance/Yield | Reference |
|---|---|---|---|---|
| Kraft Lignin | Pyrolysis | 1,2-dimethoxy-4-n-propylbenzene | Varies with temperature | mdpi.com |
| Lignin | Catalytic Hydrothermal Processing | 1,2-dimethoxy-4-n-propylbenzene | Minor product (<1 wt%) | whiterose.ac.uk |
| Wheat–hemlock biomass | Pyrolysis | 1,2-Dimethoxy propyl benzene (B151609) | 0.1-0.2% | cimap.res.in |
| Lignin-rich oil | Co-hydrotreatment | 1,2-dimethoxy-4-n-propylbenzene | 0.02% | sci-hub.se |
Natural Occurrence and Biosynthetic Pathways
Beyond its role as a lignin-derived chemical, this compound is also a naturally occurring compound found in various plant species. It is often a component of the essential oils extracted from these plants. solubilityofthings.commdpi.com
The presence of this compound and its isomers in essential oils suggests their involvement in the plant's biochemistry. solubilityofthings.com For example, 1,2-dimethoxy-4-propylbenzene has been identified as a component of the essential oil from Dalbergia pinnata. mdpi.com Similarly, extracts from Pimpinella anisum (anise) have been found to contain 1,2-dimethoxy-4-n-propylbenzene. mdpi.com
The biosynthetic pathways leading to this compound in plants are related to the metabolism of phenylpropanoids, which are also the precursors to lignin monomers. hebmu.edu.cn These pathways involve a series of enzymatic reactions that modify the aromatic ring and the propyl side chain. The methoxy (B1213986) groups are typically introduced through the action of O-methyltransferases.
While the precise biosynthetic route to this compound in all plant species is not fully elucidated, it is understood to be part of the broader family of lignans (B1203133) and related compounds, which are formed from the dimerization of propylphenol units. hebmu.edu.cn
Conversion to Value-Added Chemicals and Fuels from Biomass
This compound, whether derived from lignin or other biomass sources, represents a platform chemical with the potential for conversion into a range of value-added products, including fuels and other chemicals. rsc.orgsci-hub.se Its aromatic structure and functional groups make it a suitable starting material for various catalytic upgrading processes.
One of the primary routes for the conversion of this compound is hydrodeoxygenation (HDO). nih.govosti.govrsc.orgrsc.org HDO is a process that removes oxygen from biomass-derived compounds, increasing their energy density and making them more suitable for use as fuels. The HDO of this compound can yield propylbenzene (B89791) and propylcyclohexane, which are valuable as high-octane fuel components. osti.govresearchgate.net
Various catalytic systems have been investigated for the HDO of lignin-derived phenols and related compounds. These include noble metal catalysts (e.g., Ru, Rh, Pt) supported on materials like alumina (B75360) or carbon, as well as bimetallic catalysts. iastate.eduresearchgate.netwur.nl For example, a Ru/C catalyst in combination with Nb2O5 has been shown to be effective for the HDO of lignin monomers to C9 hydrocarbons like propylcyclohexane. osti.gov
The table below presents a summary of research findings on the conversion of this compound and related compounds to value-added chemicals.
| Starting Material | Catalyst/Process | Key Products | Significance | Reference |
|---|---|---|---|---|
| Lignin monomers (e.g., 2-methoxy-4-propylphenol) | Ru/C and Nb2O5 | Propylcyclohexane, Propylbenzene | Production of C9 hydrocarbon fuels | osti.gov |
| 4-Propylguaiacol | Co/TiO2 | 4-Propylphenol, 4-Propylcyclohexanol, Propylcyclohexane | Upgrading of lignin-derived phenols | nih.gov |
| Lignin-derived phenolic compounds | Homogeneous Rhodium complex | Hydrogenated products | Selective hydrogenation of double bonds and aromatic rings | wur.nl |
| Lignin-derived bio-oil | Noble metals (Ru, Rh, Pt) on Al2O3 and zeolites | Toluene (B28343), Xylenes, Ethyl-methylbenzenes | Production of aromatic hydrocarbons | researchgate.net |
In addition to fuels, the conversion of this compound can also lead to the production of other valuable chemicals. For instance, selective oxidation could potentially yield aromatic aldehydes or acids, which are important intermediates in the chemical industry.
Conclusion and Future Research Directions for 1,4 Dimethoxy 2 Propylbenzene Research
Summary of Key Academic Contributions and Research Gaps
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of polysubstituted benzenes often presents challenges related to regioselectivity, and the synthesis of 1,4-Dimethoxy-2-propylbenzene is no exception. google.comlibretexts.org Standard synthetic approaches like Friedel-Crafts reactions can be complicated by the directing effects of the substituents. masterorganicchemistry.comumkc.edu
A plausible, yet largely unexplored, synthetic route would be the Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) with propionyl chloride, followed by a reduction of the resulting ketone. doubtnut.commasterorganicchemistry.com The methoxy (B1213986) groups are activating and ortho-, para-directing, which would favor the substitution at the 2-position. msu.edulibretexts.orglibretexts.org However, the potential for polysubstitution and the need for a subsequent reduction step present areas for methodological refinement. studycorgi.commnstate.edu
Table 1: Potential Synthetic Routes for this compound
| Reaction Type | Starting Materials | Reagents | Key Considerations |
| Friedel-Crafts Acylation & Reduction | 1,4-Dimethoxybenzene, Propionyl chloride | Lewis Acid (e.g., AlCl₃), Reducing agent (e.g., Wolff-Kishner, Clemmensen) | Regioselectivity, potential for polysubstitution, harshness of reduction conditions. doubtnut.commasterorganicchemistry.com |
| Catalytic Hydrodeoxygenation | 2-Propyl-1,4-hydroquinone | Dimethyl sulfate (B86663), Hydrogen, Catalyst (e.g., Pd/C) | Availability of starting material, catalyst efficiency and selectivity. google.comgoogle.com |
Future research could focus on developing more atom-economical and environmentally benign synthetic methods. This could involve the use of solid acid catalysts for the acylation step to improve recyclability and reduce waste. Furthermore, exploring catalytic transfer hydrogenation for the reduction step could offer milder reaction conditions compared to traditional methods. google.com
Advanced Mechanistic and Computational Investigations to Elucidate Reactivity
The reactivity of this compound is governed by the electronic and steric effects of its substituents. The two electron-donating methoxy groups strongly activate the aromatic ring towards electrophilic substitution, while the propyl group has a weaker activating effect. msu.edulibretexts.orglibretexts.org The positions ortho and para to the activating groups are the most nucleophilic.
Computational studies using Density Functional Theory (DFT) could provide significant insights into the molecule's reactivity. nih.gov Such studies can be employed to calculate the electron density at various positions on the aromatic ring, predict the most likely sites for electrophilic attack, and model the transition states of potential reactions. nih.govresearchgate.net This would allow for a more rational design of synthetic routes and a deeper understanding of the factors controlling regioselectivity.
Table 2: Predicted Reactivity Based on Substituent Effects
| Substituent | Electronic Effect | Directing Effect | Impact on Reactivity |
| Methoxy (-OCH₃) | Strongly electron-donating (resonance) | Ortho, Para-directing | Strong activation of the aromatic ring. msu.edulibretexts.org |
| Propyl (-CH₂CH₂CH₃) | Weakly electron-donating (inductive) | Ortho, Para-directing | Weak activation of the aromatic ring. |
Advanced mechanistic studies could involve kinetic analysis of electrophilic substitution reactions to quantify the activating effects of the substituents. Isotopic labeling studies could also be employed to elucidate reaction mechanisms with greater certainty.
Emerging Roles in Sustainable Chemistry and Biomass Valorization Initiatives
Lignin (B12514952), a complex aromatic polymer found in plant biomass, is a vast and underutilized renewable resource. nih.govacs.orgnih.gov The depolymerization of lignin can yield a variety of aromatic platform chemicals, including phenols with propyl and methoxy substituents. nih.govacs.orgrsc.orgresearchgate.net These lignin-derived compounds represent a sustainable feedstock for the chemical industry. nih.govacs.orgmdpi.com
While this compound has not been directly identified as a major product of lignin depolymerization, its structural motifs are present in lignin-derived monomers. For instance, compounds like 4-propylguaiacol and 4-propylsyringol, which can be obtained from lignin, could potentially be converted to this compound through methylation and deoxygenation reactions. nih.govacs.org
Future research in this area should focus on developing selective catalytic processes for the conversion of lignin-derived platform chemicals into specific, high-value products like this compound. This would contribute to the development of integrated biorefineries that utilize all components of biomass, moving away from a fossil fuel-based economy. nih.govmdpi.com The exploration of biocatalytic routes for these transformations also presents an exciting and environmentally friendly research avenue. bohrium.com
Q & A
Q. What are the established synthetic routes for 1,4-dimethoxy-2-propylbenzene, and how can purity be ensured?
The compound is synthesized via catalytic hydrogenation of 2-allyl-1,4-dimethoxybenzene (a derivative of 2,5-dimethoxyallylbenzene) using palladium-based catalysts. Key steps include:
- Reaction conditions : Hydrogen gas under ambient pressure, ethanol solvent, and Celite filtration to remove catalyst residues.
- Purification : Vacuum distillation (oil pump) yields 97% pure product (b.p. 63–68°C).
- Purity verification : Thin-layer chromatography (TLC) confirms homogeneity. Residual quinone byproducts may require additional washing with 95% ethanol .
Q. What analytical methods are recommended for characterizing this compound?
- Gas Chromatography (GC) : For assessing volatility and thermal stability (NIST-standardized methods) .
- NMR spectroscopy : Critical for structural confirmation, particularly for distinguishing regioisomers (e.g., 1,4 vs. 1,3 substitution patterns).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 180.25) validate molecular weight .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard mitigation : Use fume hoods and closed systems to minimize inhalation/contact (classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes).
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory. Emergency showers/eye wash stations must be accessible .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing byproducts?
- Catalyst screening : Test alternatives to palladium (e.g., Raney nickel) for improved selectivity.
- Temperature control : Lower hydrogenation temperatures may reduce quinone formation.
- Predictive modeling : Tools like REAXYS and PISTACHIO can simulate reaction pathways to identify optimal conditions .
Q. How should researchers address contradictions in reported physicochemical data (e.g., boiling points)?
- Systematic validation : Cross-reference data from NIST, CAS Common Chemistry, and peer-reviewed journals.
- Experimental replication : Reproduce synthesis under standardized conditions (e.g., vacuum distillation parameters) to resolve discrepancies.
- Collaborative verification : Share samples with independent labs for analytical cross-checking .
Q. What novel applications exist for this compound in medicinal chemistry?
- Intermediate utility : Used in synthesizing 4C-P (a psychedelic phenethylamine) via Friedel-Crafts alkylation. NMR-confirmed intermediates highlight its role in stereochemical studies .
- Anticancer potential : Analogous methoxy-substituted aromatics (e.g., Terameprocol derivatives) show activity in pH-stable formulations (pH 5–9), suggesting utility in prodrug design .
Key Research Gaps and Future Directions
- Green chemistry adaptations : Explore solvent-free or bio-catalytic routes to improve sustainability.
- Enantioselective synthesis : Develop chiral catalysts for stereocontrolled derivatives.
- Toxicity profiling : Conduct in vitro assays to assess ecotoxicological impacts (aligned with EPA guidelines for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
